N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide: is a fluorinated organic compound with the molecular formula C18H14F7NO and a molecular weight of 393.307 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid with N,N-dibenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Heptafluorobutyric acid+N,N-dibenzylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may also form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
- N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutylamine
- N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutylamide
Uniqueness: N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its specific amide functional group and the presence of multiple fluorine atoms. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C18H14F7NO |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N,N-dibenzyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C18H14F7NO/c19-16(20,17(21,22)18(23,24)25)15(27)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
TXQXNUAFOCPVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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